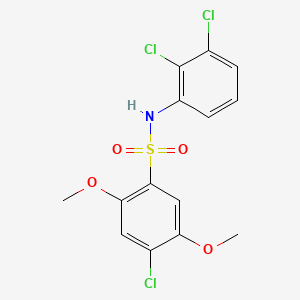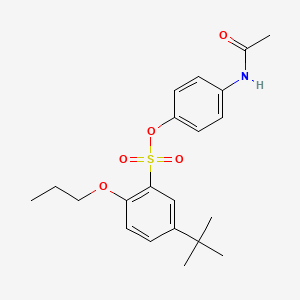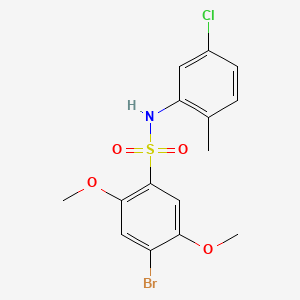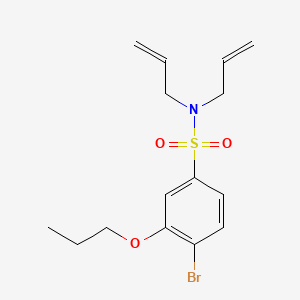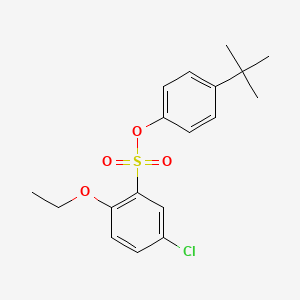
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate, also known as TBPEBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPEBS is a sulfonate ester that is used as a reagent in organic synthesis and as a substrate for enzyme assays. In
Mechanism of Action
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate acts as a substrate for arylsulfatase, an enzyme that catalyzes the hydrolysis of sulfonate esters. Upon hydrolysis, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate releases 5-chloro-2-ethoxybenzene-1-sulfonic acid, which can be detected using various analytical techniques. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been used to study the mechanism of arylsulfatase activity and to identify potential inhibitors of this enzyme.
Biochemical and Physiological Effects:
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate does not have any known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions. However, it should be handled with care as it can cause eye and skin irritation.
Advantages and Limitations for Lab Experiments
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments. It is a stable, non-toxic compound that is easy to handle and store. It is also relatively inexpensive and readily available from commercial suppliers. However, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate does have some limitations. It is not soluble in water and requires the use of organic solvents for dissolution. Additionally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate may not be suitable for all enzyme assays as it is only a substrate for arylsulfatase.
Future Directions
There are several future directions for the use of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research. One potential application is in the development of new arylsulfatase inhibitors for use in drug discovery. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be used as a starting point for the synthesis of new sulfonate esters that may have improved inhibitory activity. Additionally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be used to study the mechanism of other sulfatase enzymes, which may have implications for the treatment of certain diseases. Finally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can be used as a building block for the synthesis of other sulfonate esters, which may have applications in materials science and other fields.
Conclusion:
In conclusion, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a sulfonate ester that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is relatively straightforward, and it has been used in various scientific research applications, including organic synthesis, enzyme assays, and drug discovery. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate acts as a substrate for arylsulfatase, and its hydrolysis can be used to study the mechanism of this enzyme and to identify potential inhibitors. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments, including its stability, non-toxicity, and availability from commercial suppliers. However, it does have some limitations, including its solubility and specificity for arylsulfatase. There are several future directions for the use of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research, including the development of new arylsulfatase inhibitors and the synthesis of other sulfonate esters.
Synthesis Methods
The synthesis of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves the reaction of 4-tert-butylphenol with 5-chloro-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate as a white solid in good yield. The purity of the product can be confirmed by NMR spectroscopy and HPLC analysis.
Scientific Research Applications
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been used in various scientific research applications, including organic synthesis, enzyme assays, and drug discovery. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides and other sulfonate esters. 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has also been used as a substrate for enzyme assays, particularly for the detection of arylsulfatase activity. Additionally, 4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been used in drug discovery as a potential inhibitor of arylsulfatase, which is involved in the metabolism of certain drugs.
properties
IUPAC Name |
(4-tert-butylphenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-5-22-16-11-8-14(19)12-17(16)24(20,21)23-15-9-6-13(7-10-15)18(2,3)4/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLYLXKMRCKZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

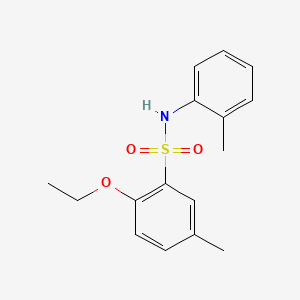
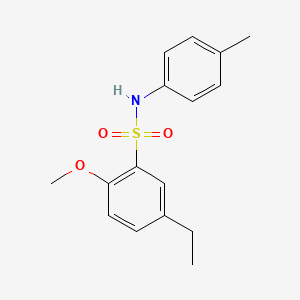



![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)




